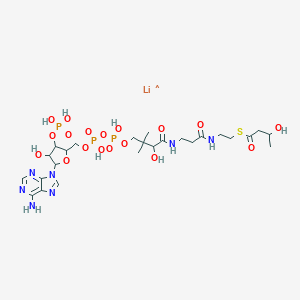
Ditridecylamine
Overview
Description
Ditridecylamine is a long-chain lipophilic dialkylamine, characterized by its immiscibility in water. It is primarily used in the production of extreme pressure additives, which are essential components in machine and motor oils, as well as metalworking fluids .
Mechanism of Action
Target of Action
Ditridecylamine, a long chain lipophilic dialkylamine, is primarily used in the production of extreme pressure additives (EP-additives), which are used in machine and motor oils and metal working fluids . The primary targets of this compound are therefore the mechanical parts that these oils and fluids are designed to protect. By acting as an extreme pressure additive, this compound helps to reduce friction and wear on these mechanical parts, thereby enhancing their performance and lifespan.
Mode of Action
The long chain structure and lipophilic nature of this compound may contribute to its ability to adhere to metal surfaces and provide effective lubrication .
Pharmacokinetics
Its lipophilic nature suggests that it may have low solubility in water , which could impact its absorption and distribution if it were to enter a biological system
Result of Action
The primary result of this compound’s action is the reduction of friction and wear on mechanical parts. By forming a protective layer on these parts, this compound helps to enhance their performance and extend their lifespan. This can lead to improved efficiency and reliability of machines and motors that use oils and fluids containing this compound .
Biochemical Analysis
Biochemical Properties
Ditridecylamine, being a lipophilic compound, interacts primarily with lipids and lipid structures within cells
Cellular Effects
Given its lipophilic nature and its use in extreme pressure additives, it may interact with cellular membranes and potentially influence their properties .
Molecular Mechanism
It is known to be a long-chain lipophilic dialkylamine, suggesting it may interact with lipid structures within cells
Metabolic Pathways
Given its lipophilic nature, it may interact with lipid metabolism pathways
Transport and Distribution
Its lipophilic nature suggests it may associate with lipid structures and could potentially influence their distribution within cells .
Subcellular Localization
As a lipophilic compound, it may localize to lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecylamine is typically synthesized through the alkylation of ammonia or primary amines with long-chain alkyl halides. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the alkylation process. The resulting product is a mixture of isomers due to the varying positions of the alkyl groups on the nitrogen atom .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The process involves the reaction of tridecyl chloride with ammonia or primary amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ditridecylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds or nitro compounds under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Ditridecylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tridecylamine: Similar in structure but with a single alkyl chain.
Dodecylamine: Another long-chain amine with a slightly shorter carbon chain.
Hexadecylamine: A longer-chain amine with similar properties.
Uniqueness
Ditridecylamine’s uniqueness lies in its dual long-chain alkyl groups, which confer distinct lipophilic properties. This makes it particularly effective as a phase-transfer catalyst and in the formation of metal-organic frameworks.
Properties
IUPAC Name |
N-tridecyltridecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFYOFFTIYJCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064056 | |
| Record name | 1-Tridecanamine, N-tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |
| Record name | Ditridecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5910-75-8, 101012-97-9 | |
| Record name | Ditridecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tridecanamine, N-tridecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DITRIDECYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tridecanamine, N-tridecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tridecanamine, N-tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tridecyltridecan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecanamine, N-tridecyl-, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ditridecylamine in lubricant compositions, and how does it contribute to their anti-wear properties?
A: this compound, often used in conjunction with acidic dialkyl dithiophosphates (ZDDP), acts as a supplemental anti-wear agent in lubricant compositions []. While the exact mechanism is complex and not fully elucidated in the provided research, this compound likely enhances the film-forming properties of ZDDP on metal surfaces. This protective film reduces friction and wear, particularly under high pressure and temperature conditions often experienced in engines and machinery.
Q2: The research mentions this compound being used alongside other anti-wear additives. What is the advantage of using it in combination, rather than alone?
A: Combining this compound with other anti-wear additives, such as the specific ZDDP formulations mentioned in the research [], can lead to synergistic effects. This means the combined effect is greater than the sum of individual contributions. These synergistic interactions might involve:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)




![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)


![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
